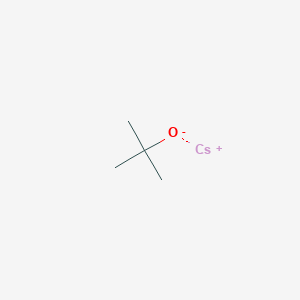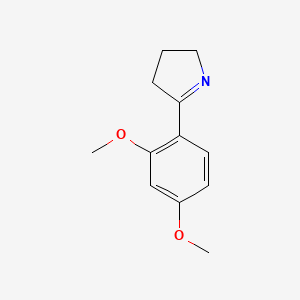
5-(2,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dimethoxyphenyl)-3,4-dihydro-2H-pyrrole: is an organic compound characterized by a pyrrole ring substituted with a 2,4-dimethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dimethoxybenzaldehyde with an amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, bromine for bromination.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: In biological research, it serves as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: The compound and its derivatives are investigated for their therapeutic potential, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: In the industrial sector, it is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
- 5-(4-Bromophenyl)-3,4-dihydro-2H-pyrrole
- 5-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazole
- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives
Comparison: Compared to similar compounds, 5-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole is unique due to its specific substitution pattern and the presence of the dimethoxy groups, which can influence its reactivity and biological activity. The dimethoxy groups can enhance its solubility and potentially improve its pharmacokinetic properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
91640-95-8 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
5-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C12H15NO2/c1-14-9-5-6-10(12(8-9)15-2)11-4-3-7-13-11/h5-6,8H,3-4,7H2,1-2H3 |
Clé InChI |
QWXPZPXPJXDJSV-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C2=NCCC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-(2-Phenoxyethoxy)phenyl)-8-chloroimidazo[1,2-a]pyrazine](/img/structure/B12847083.png)
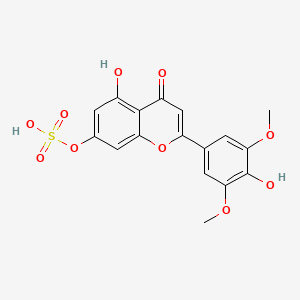
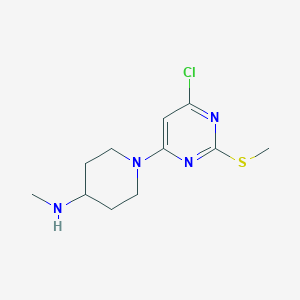
![(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
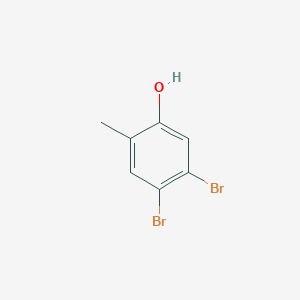
![[1,4'-Bipiperidin]-4-amine](/img/structure/B12847117.png)
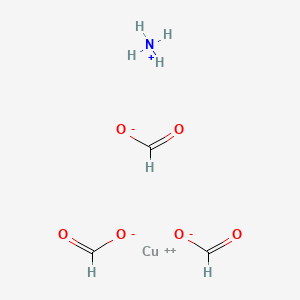
![3-(3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12847124.png)
![N-Cyclopropyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847126.png)

![(2Z)-1-butyl-2-[(2E)-2-[3-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B12847136.png)
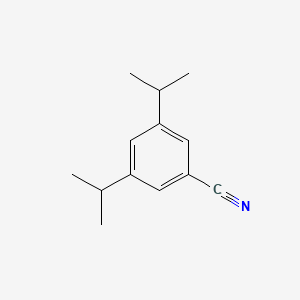
![calcium;disodium;4-carboxy-5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B12847148.png)
